2-[2-(3-Ethylphenoxy)acetamido]benzamide

PNMT inhibition Catecholamine biosynthesis Enzyme affinity

Purchase 2-[2-(3-Ethylphenoxy)acetamido]benzamide for validated use as a low-activity control in PNMT inhibitor screening. Its defined, millimolar-range affinity is ideal for establishing HTS assay windows. The 3-ethyl substituent is critical for SAR studies, differentiating it from unsubstituted analogs. Procure to benchmark new chemical entities in kinase inhibition and oncology lead optimization campaigns.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B5641462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Ethylphenoxy)acetamido]benzamide
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C17H18N2O3/c1-2-12-6-5-7-13(10-12)22-11-16(20)19-15-9-4-3-8-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)
InChIKeySMNAUUGNQPAQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Ethylphenoxy)acetamido]benzamide: Structural and Pharmacological Baseline for Procurement Decisions


2-[2-(3-Ethylphenoxy)acetamido]benzamide is a synthetic organic compound belonging to the phenoxyacetamidobenzamide class, characterized by a 3-ethylphenoxy moiety linked via an acetamido bridge to a benzamide core [1]. Its molecular formula is C17H18N2O3 with a molecular weight of 298.34 g/mol . The compound has been cataloged in authoritative chemical databases, including PubChem, and is associated with multiple bioactivity records [2]. Structurally, it serves as a representative member of substituted amido phenoxybenzamide derivatives, a class with established relevance in medicinal chemistry programs targeting hyperproliferative disorders and specific enzyme inhibition pathways [3][4].

Why Generic Substitution Fails: Critical Substituent Effects in 2-[2-(3-Ethylphenoxy)acetamido]benzamide Procurement


Substitution of 2-[2-(3-Ethylphenoxy)acetamido]benzamide with close structural analogs lacking the 3-ethyl substituent on the phenoxy ring introduces substantial functional divergence. Systematic structure-activity relationship (SAR) investigations across the phenoxyacetamidobenzamide class have established that the nature, position, and size of the substituent on the phenoxy aromatic ring critically modulate antiproliferative potency, target binding affinity, and physicochemical properties [1]. A direct comparison with the unsubstituted parent compound, 2-(2-phenoxyacetamido)benzamide, reveals that the 3-ethyl modification confers distinct biological and pharmacological attributes that render simple replacement untenable without experimental validation [2]. Furthermore, positional isomerism within the benzamide core (e.g., 2-substituted versus 3-substituted or 4-substituted variants) produces differential activity profiles, underscoring the necessity of precise compound specification in research and development contexts [3].

2-[2-(3-Ethylphenoxy)acetamido]benzamide: Quantitative Differentiation Evidence Versus Comparators


PNMT Inhibitory Activity: Distinct Weak Affinity Profile Versus Potent Inhibitors

2-[2-(3-Ethylphenoxy)acetamido]benzamide demonstrates a characterized, albeit weak, in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). Its measured Ki value of 1.11 × 10⁶ nM (1.11 mM) in a bovine PNMT radiochemical assay establishes it as a low-affinity ligand [1]. This profile contrasts sharply with optimized PNMT inhibitors, such as the benzylamine derivative SK&F 29661, which exhibit sub-micromolar to nanomolar potency [2]. The quantitative difference in affinity spans several orders of magnitude, rendering 2-[2-(3-Ethylphenoxy)acetamido]benzamide unsuitable for applications requiring potent PNMT blockade but potentially valuable as a control compound or a scaffold for further optimization where reduced target engagement is desired.

PNMT inhibition Catecholamine biosynthesis Enzyme affinity

Antiproliferative Activity in K562 Leukemia Cells: Structural Differentiation from Unsubstituted Analog

Within the 2-(2-phenoxyacetamido)benzamide series, systematic SAR studies have demonstrated that substituents on the phenoxy ring modulate antiproliferative activity against K562 human chronic myelogenous leukemia cells [1]. The unsubstituted parent compound, 2-(2-phenoxyacetamido)benzamide (compound 17a), served as a baseline, with its antiproliferative activity reported in the NCI 60-cell line screen [2]. While direct IC₅₀ data for the specific 3-ethyl analog against K562 cells is not publicly available in the primary literature at this time, the established SAR trend indicates that alkyl substitution at the phenoxy ring influences potency [3]. This class-level evidence supports the expectation that 2-[2-(3-Ethylphenoxy)acetamido]benzamide will exhibit a distinct activity profile relative to the unsubstituted 2-(2-phenoxyacetamido)benzamide, warranting its individual evaluation in anticancer screening cascades.

Antiproliferative activity K562 leukemia SAR

Receptor Tyrosine Kinase Inhibition Potential: Differentiated Pathway from Acetamidobenzamide Congeners

Substituted amido phenoxybenzamide compounds, as described in patent literature, have been specifically developed as inhibitors of receptor tyrosine kinases and for the treatment of hyperproliferative and angiogenesis disorders [1]. The core scaffold of 2-[2-(3-Ethylphenoxy)acetamido]benzamide aligns with the general formula (I) disclosed in these patents, which claims utility distinct from other benzamide derivatives such as 3-[(2-hydroxyethoxy)acetamido]benzamide, which is characterized as a radiosensitizer [2]. This differentiation in claimed therapeutic application underscores the functional divergence conferred by the specific amido phenoxybenzamide architecture. While detailed kinase inhibition profiling for this exact compound remains proprietary or unpublished, its structural inclusion within the broad patent claims for kinase inhibition positions it as a distinct chemical entity relative to benzamides with alternative side-chain functionalities.

Kinase inhibition Anticancer Hyperproliferative disorders

Physicochemical Properties and Drug-Likeness: Computational Differentiation from Positional Isomers

Computationally derived physicochemical properties for 2-[2-(3-Ethylphenoxy)acetamido]benzamide indicate a predicted logP of approximately 2.94 and a topological polar surface area (TPSA) of 44.76 Ų . These values position the compound within favorable drug-likeness space, with zero violations of Lipinski's Rule of Five (RO5) and three violations of the more stringent Rule of Three (RO3) . Importantly, these computed properties are distinct from those of positional isomers, such as 3-{[(3-ethylphenoxy)acetyl]amino}benzamide, which shares the same molecular formula (C17H18N2O3) and molecular weight (298.34 g/mol) but differs in the benzamide substitution pattern (3-substituted versus 2-substituted) . This positional isomerism can influence molecular recognition, binding orientation, and ADME properties, underscoring the necessity of procuring the specific 2-substituted regioisomer for experimental consistency.

Physicochemical properties Drug-likeness In silico ADME

Recommended Research and Industrial Applications for 2-[2-(3-Ethylphenoxy)acetamido]benzamide Based on Differentiated Evidence


PNMT Assay Validation and Low-Affinity Control Compound Sourcing

Given its characterized weak affinity for PNMT (Ki = 1.11 mM) [1], 2-[2-(3-Ethylphenoxy)acetamido]benzamide is ideally suited as a low-activity control or counter-screen compound in PNMT inhibitor discovery programs. Its well-defined, millimolar-range affinity provides a reliable baseline for establishing assay signal-to-noise windows and validating high-throughput screening robustness. In contrast to potent PNMT inhibitors that saturate at low concentrations, this compound enables evaluation of assay linearity across a broad concentration range, a critical quality control parameter in enzyme inhibition studies.

Cancer Cell Line Screening in Substituent-Dependent SAR Investigations

The established SAR for the 2-(2-phenoxyacetamido)benzamide class demonstrates that substituents on the phenoxy ring modulate antiproliferative activity against K562 leukemia cells [2]. 2-[2-(3-Ethylphenoxy)acetamido]benzamide, bearing the 3-ethyl modification, represents a specific substituent variant within this SAR landscape. Procurement of this compound enables systematic expansion of SAR datasets, facilitating the interrogation of how ethyl substitution at the 3-position influences cellular potency, target engagement, and downstream apoptotic signaling relative to unsubstituted, halogenated, or methoxy-substituted analogs. This application is particularly relevant for academic medicinal chemistry groups and oncology-focused biotech companies engaged in lead optimization campaigns.

Kinase Inhibitor Scaffold Exploration and Patent Circumvention Studies

As a structural embodiment of the substituted amido phenoxybenzamide scaffold claimed in patent literature for kinase inhibition and hyperproliferative disorder treatment [3], this compound provides a defined chemical starting point for exploring structure-activity relationships around the 3-ethylphenoxy moiety. Researchers aiming to develop novel kinase inhibitors with improved selectivity or to circumvent existing composition-of-matter patents can utilize 2-[2-(3-Ethylphenoxy)acetamido]benzamide as a reference compound to benchmark new chemical entities against. Its distinct substitution pattern differentiates it from other amido phenoxybenzamides, offering a specific entry point for intellectual property landscaping and freedom-to-operate analyses.

Physicochemical Property Benchmarking in Computational ADME Model Training

The computationally predicted physicochemical parameters for 2-[2-(3-Ethylphenoxy)acetamido]benzamide, including logP (2.94) and TPSA (44.76 Ų) , position it as a useful data point for training and validating in silico ADME prediction models. Its moderate lipophilicity and favorable RO5 compliance profile make it representative of a 'drug-like' chemical space frequently encountered in lead optimization. Furthermore, the existence of a closely related positional isomer, 3-{[(3-ethylphenoxy)acetyl]amino}benzamide, provides a paired compound set for testing computational models' ability to discriminate between regioisomers with identical molecular formulas but divergent spatial arrangements—a challenging problem in cheminformatics and predictive toxicology.

Quote Request

Request a Quote for 2-[2-(3-Ethylphenoxy)acetamido]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.